
(E)-3-(dimethylamino)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(dimethylamino)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trichlorobenzaldehyde and dimethylamine.
Condensation Reaction: The key step involves a condensation reaction between 2,4,5-trichlorobenzaldehyde and dimethylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the enone structure.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also incorporate advanced purification methods, such as distillation or crystallization, to ensure product quality.
化学反応の分析
Types of Reactions
(E)-3-(dimethylamino)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The trichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: Research may explore its potential therapeutic effects or use in drug development.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of (E)-3-(dimethylamino)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways. The dimethylamino group and trichlorophenyl group can influence its binding affinity and reactivity with biological molecules. The compound may act by modulating enzyme activity, receptor binding, or other cellular processes.
類似化合物との比較
Similar Compounds
(E)-3-(dimethylamino)-1-(2,4-dichlorophenyl)prop-2-en-1-one: Similar structure but with one less chlorine atom.
(E)-3-(dimethylamino)-1-(2,4,5-trimethylphenyl)prop-2-en-1-one: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness
(E)-3-(dimethylamino)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly affect its chemical properties and reactivity compared to similar compounds with different substituents.
特性
分子式 |
C11H10Cl3NO |
|---|---|
分子量 |
278.6 g/mol |
IUPAC名 |
(E)-3-(dimethylamino)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H10Cl3NO/c1-15(2)4-3-11(16)7-5-9(13)10(14)6-8(7)12/h3-6H,1-2H3/b4-3+ |
InChIキー |
ARBUOLRDDSFGCM-ONEGZZNKSA-N |
異性体SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
正規SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


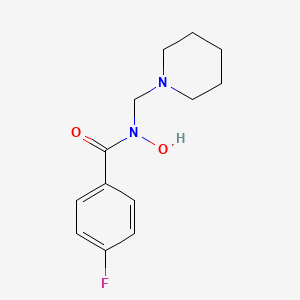
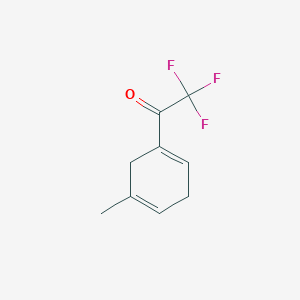

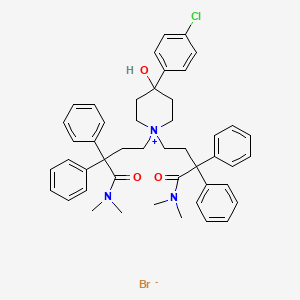


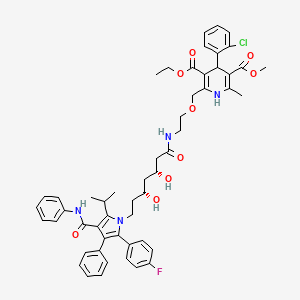
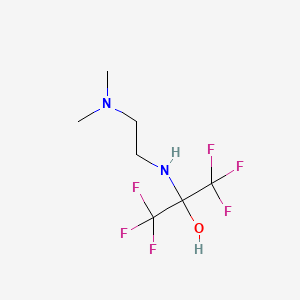
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)
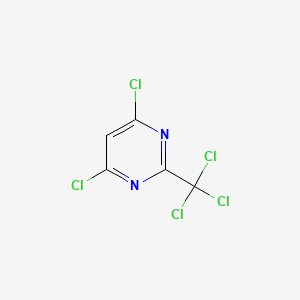
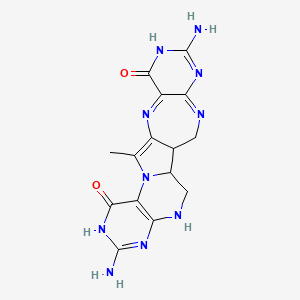

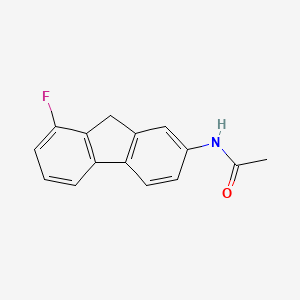
![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
